![molecular formula C12H17BrN2 B1525351 5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine CAS No. 1220035-72-2](/img/structure/B1525351.png)
5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine
Overview
Description
5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine (5-BCH-4-MPA) is an organic compound that is used in various scientific research applications. It is an amine derivative of pyridine, and it is a colorless, water-soluble solid. 5-BCH-4-MPA has been used in the synthesis of other compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Electrochemical and Theoretical Quantum Approaches
Novel Schiff bases, including compounds related to 5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine, have been synthesized and characterized for their potential in inhibiting carbon steel corrosion in acidic and chloride-containing environments. These compounds demonstrate significant inhibition activity, with their efficiency increasing alongside concentration, hinting at their potential applications in corrosion protection and materials science (El-Lateef et al., 2015).
Synthesis of Novel Pyridine-Based Derivatives
A series of novel pyridine derivatives have been synthesized via palladium-catalyzed Suzuki cross-coupling reactions, showcasing the versatility of 5-bromo-2-methylpyridin-3-amine as a precursor. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown notable anti-thrombolytic, biofilm inhibition, and haemolytic activities, suggesting their utility in material science and biomedical research (Ahmad et al., 2017).
Antiviral Activity of Pyrimidine Analogues
5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including derivatives structurally related to 5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine, have been synthesized and shown to possess marked antiretroviral activity in cell culture, particularly against human immunodeficiency virus. These findings highlight the potential of such compounds in the development of new antiretroviral therapies (Hocková et al., 2003).
Role in Color Tuning of Iridium Tetrazolate Complexes
The synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands reveal the influence of the ancillary ligand, including bromo-containing species, on the emission properties of the complexes. This research underscores the application of such compounds in the development of materials for organic light-emitting devices and biological labeling (Stagni et al., 2008).
properties
IUPAC Name |
5-bromo-N-cyclohexyl-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTHEYKVUSYTHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclohexyl-4-methylpyridin-2-amine | |
CAS RN |
1220035-72-2 | |
Record name | 5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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